molecular formula C18H19ClN4OS2 B12011613 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577769-92-7

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12011613
CAS No.: 577769-92-7
M. Wt: 407.0 g/mol
InChI Key: LZMPGLVPMCTNMH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 2-chloro-4,6-dimethylphenyl group and a 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-ylsulfanyl moiety. Its synthesis likely follows established methods for analogous triazole-acetamide derivatives, such as nucleophilic substitution between α-chloroacetamides and triazole-thiol intermediates .

Properties

CAS No.

577769-92-7

Molecular Formula

C18H19ClN4OS2

Molecular Weight

407.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19ClN4OS2/c1-4-23-17(14-6-5-7-25-14)21-22-18(23)26-10-15(24)20-16-12(3)8-11(2)9-13(16)19/h5-9H,4,10H2,1-3H3,(H,20,24)

InChI Key

LZMPGLVPMCTNMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The starting materials include 2-chloro-4,6-dimethylphenylamine, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and acetic anhydride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide, cyanide, or amines; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the generation of reactive oxygen species.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Modifications

  • Triazole Substituents :

    • Pyridine vs. Thiophene : Derivatives with pyridin-4-yl groups (e.g., compounds in and ) exhibit enhanced antimicrobial activity due to improved hydrogen-bonding capacity. In contrast, the thiophene substituent in the target compound may prioritize hydrophobic interactions .
    • Furan vs. Thiophene : Substitution with furan-2-yl () reduces steric bulk compared to thiophene but may decrease metabolic stability due to furan’s susceptibility to oxidation .
  • Acetamide Side Chain :

    • N-Aryl Modifications : The 2-chloro-4,6-dimethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ), which enhance electrophilicity and antimicrobial potency .

Key Structural Analogues

Compound ID Substituents (Triazole/Amide) Key Features Reference
Target Compound 4-ethyl-5-(thiophen-2-yl)/2-chloro-4,6-dimethylphenyl Thiophene enhances π-π stacking; chloro/methyl groups increase lipophilicity
KA3 () 5-(pyridin-4-yl)/4-[(4-nitrophenyl)carbamoyl]methyl Pyridine improves solubility; nitro group boosts antimicrobial activity
ZE-4b () 5-(pyridin-2-yl)/2-phenylmethylidene Pyridine and hydrazide backbone enhance antiplatelet effects
OLC-12 () 5-(4-pyridinyl)/4-isopropylphenyl Pyridine and isopropyl groups optimize Orco agonist activity
476483-99-5 () 5-(pyridin-4-yl)/4-chloro-2-methoxy-5-methylphenyl Chloro and methoxy groups improve antifungal activity

Physicochemical and Electronic Properties

  • Electron Effects :
    • Thiophene’s electron-rich nature may lower absolute hardness (η) compared to pyridine analogs, increasing polarizability and reactivity in electrophilic environments .

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula C17H20ClN3OS
Molecular Weight 349.88 g/mol

Structural Features

The compound features a chloro-substituted phenyl group, a triazole ring with a thiophene moiety, and a sulfanyl acetamide functional group. These structural components are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Triazole derivatives have been shown to interact with metabolic enzymes and receptors associated with cancer progression .
  • Case Study : A study on related triazole compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic application .

Antifungal and Antibacterial Activity

The compound's structural characteristics suggest potential antifungal and antibacterial properties:

  • Antifungal Activity : Triazole derivatives are known for their antifungal action by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Compounds in this class have shown activity comparable to established antifungals like bifonazole .
  • Antibacterial Activity : Similar compounds have been evaluated for their bactericidal activity against various strains of bacteria. Research indicates that they can inhibit bacterial growth effectively .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Acetylcholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
  • Metabolic Enzymes : Inhibition of metabolic enzymes related to drug metabolism could enhance the efficacy of co-administered drugs or reduce side effects from metabolic byproducts .

Study Data Table

Study Activity Assessed IC50 Value (µM) Cell Line/Organism
Triazole Derivative ScreeningAnticancer6.2HCT-116 Colon Carcinoma
Antifungal ActivityAntifungal-Various Fungal Strains
Enzyme InhibitionAChE Inhibition-Various Neurological Models

Notable Research Findings

  • A study identified that certain 1,2,4-triazole derivatives displayed promising anticancer properties with significant inhibition against colon carcinoma cells at IC50 values around 6.2 µM .
  • The screening of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide revealed effective antibacterial activity comparable to standard treatments against various pathogens .

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